Narlaprevir

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

an antiviral agent that inhibits hepatitis C virus NS3 protease

Propriétés

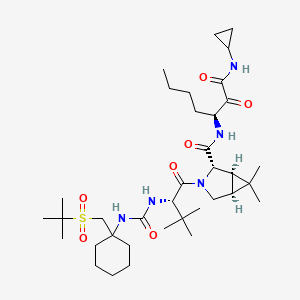

IUPAC Name |

(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICZEKWVNZFTNZ-LFGITCQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025746 | |

| Record name | Narlaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865466-24-6 | |

| Record name | Narlaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865466-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narlaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865466246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narlaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NARLAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2857LA2O07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Narlaprevir's role as a second-generation HCV protease inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of narlaprevir (Arlansa®, SCH 900518), a second-generation, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. This compound is indicated for the treatment of chronic hepatitis C caused by genotype 1 virus, administered in combination with other antiviral agents.[1] This document details its mechanism of action, in vitro and clinical efficacy, resistance profile, and pharmacokinetic properties, supported by experimental protocols and data visualizations.

Mechanism of Action

The hepatitis C virus replicates by translating its single-stranded RNA genome into a large polyprotein, which must be cleaved by viral and host proteases into functional structural and non-structural (NS) proteins.[2] The HCV NS3/4A serine protease is essential for this process, responsible for cleaving the viral polyprotein at four specific sites to generate mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are critical for viral replication.[2][3][4]

This compound is a potent and specific inhibitor of this NS3/4A protease.[2][3] It functions as a competitive, mechanism-based inhibitor, forming a reversible covalent bond with the active site serine residue of the protease via its ketoamide functional group.[1][5] This binding blocks the enzyme's catalytic activity, preventing the cleavage of the HCV polyprotein and thereby disrupting the formation of the viral replication complex, which ultimately suppresses viral replication and reduces viral load.[2][3]

In Vitro Efficacy

This compound demonstrates potent antiviral activity against HCV genotypes 1, 2, and 3 in biochemical and cell-based replicon assays.[5]

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Value | Reference |

| Biochemical Assay (Ki) | Genotype 1a NS3 Protease | 0.7 nM | [6] |

| Biochemical Assay (Ki) | Genotype 1b NS3 Protease | 7 nM | [6] |

| Biochemical Assay (Ki) | Genotype 2a NS3 Protease | 3 nM | [6] |

| Biochemical Assay (Ki) | Genotype 3a NS3 Protease | 7 nM | [6] |

| Replicon Inhibition (EC50) | Genotype 1b Replicon | 20 nM | [6] |

| Replicon Inhibition (EC90) | Genotype 1b Replicon | 40 nM | [5][6][7] |

2.1.1 HCV NS3/4A Protease Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified, recombinant HCV NS3/4A protease.

-

Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease and a synthetic peptide substrate (often tagged with a fluorophore and a quencher, e.g., FRET substrate) are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Assay Reaction: The NS3/4A protease is pre-incubated with varying concentrations of this compound (or DMSO control) in a microplate well for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).

-

Initiation and Measurement: The reaction is initiated by adding the FRET peptide substrate. As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. This signal is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction (fluorescence increase per unit time) is calculated for each this compound concentration. The data are plotted as percent inhibition versus drug concentration, and the IC50 (concentration for 50% inhibition) is determined using a non-linear regression model. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the substrate concentration relative to its Michaelis-Menten constant (Km).

2.1.2 HCV Replicon Assay (Cell-Based)

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma (Huh-7) cells containing a subgenomic HCV replicon.[8]

-

Cell Plating: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) are seeded into 96-well plates and allowed to adhere overnight. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.

-

Compound Addition: this compound is serially diluted and added to the cells. The plates are then incubated for a period that allows for multiple cycles of viral replication (e.g., 72 hours).

-

Quantification of Replication:

-

Luciferase Reporter: If a luciferase reporter is used, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured with a luminometer.

-

RT-qPCR: Alternatively, total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using real-time reverse transcription PCR (RT-qPCR).

-

-

Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., using CellTiter-Glo® or MTS reagent) is performed on the same cells to ensure that the observed reduction in replication is not due to cell death.

-

Data Analysis: The luminescence or HCV RNA levels are normalized to the vehicle control (DMSO). The EC50 (50% effective concentration) and EC90 (90% effective concentration) are calculated by fitting the dose-response data to a four-parameter logistic curve.

Clinical Efficacy

This compound has demonstrated significant efficacy in Phase II and Phase III clinical trials, particularly when used in combination with ritonavir, peginterferon alfa, and ribavirin. The large-scale Phase III PIONEER study confirmed its superiority over the standard dual therapy of the time.[1]

Table 2: Sustained Virologic Response (SVR) Rates in the PIONEER Phase III Study

| Patient Population | Treatment Group | SVR24 Rate | Control Group (PegIFN/RBV) | Reference |

| Treatment-Naïve | This compound + Ritonavir + PegIFN/RBV | 89% | 59.6% | [1] |

| Treatment-Experienced | This compound + Ritonavir + PegIFN/RBV | 70% | 24.5% | [1] |

SVR24: Sustained Virologic Response 24 weeks after the end of treatment.

The PIONEER study was a multicenter, randomized, placebo-controlled trial designed to assess the efficacy and safety of this compound in patients with chronic HCV genotype 1 infection.

-

Patient Screening & Enrollment: Patients (treatment-naïve or -experienced) with chronic HCV genotype 1 and compensated liver disease were screened.

-

Randomization: Eligible patients were randomized into two arms:

-

Treatment Arm: this compound (boosted with ritonavir) in combination with pegylated interferon alfa and ribavirin (PegIFN/RBV).

-

Control Arm: Placebo in combination with PegIFN/RBV.

-

-

Treatment Phase: Patients received treatment for a specified duration (e.g., 12 weeks of this compound/placebo followed by a total of 24-48 weeks of PegIFN/RBV, depending on virologic response).

-

Monitoring: HCV RNA levels were monitored at baseline, during treatment (e.g., weeks 4, 8, 12), at the end of treatment, and during the follow-up period. Safety and tolerability were assessed throughout the study.

-

Primary Endpoint: The primary efficacy endpoint was the rate of Sustained Virologic Response (SVR), defined as undetectable HCV RNA at 12 or 24 weeks after the completion of therapy.

Resistance Profile

As with other direct-acting antivirals, treatment with this compound can lead to the selection of resistance-associated substitutions (RASs) in the HCV NS3 protease.

-

Key Resistance Mutations: Selection in replicon cells resulted in the emergence of several resistant mutants, most notably at positions T54 (T54A/S) and A156 (A156S/T/V).[5][9] The A156T mutation, in particular, leads to a high level of resistance.[10]

-

Cross-Resistance: this compound has demonstrated activity against some mutations that confer resistance to first-generation protease inhibitors like boceprevir and telaprevir (e.g., V36M).[1][6] Its higher intrinsic potency allows it to retain more activity against certain shared resistance mutations compared to earlier inhibitors.[5]

Table 3: this compound Activity Against Common NS3 RASs

| Mutation | Fold Change in EC50 | Level of Resistance | Reference |

| T54A | ~275-fold | Low-to-Moderate | [6][10] |

| A156T | >25,000-fold | High | [6][10] |

| V36M | ~2-fold | Low | [6][10] |

| R155K | ~10-fold | Low | [10] |

| V36M + R155K | >100-fold | High | [10] |

Pharmacokinetics and Pharmacodynamics

This compound exhibits pharmacokinetic properties that support once-daily dosing when co-administered with a booster.

-

Metabolism: It undergoes extensive hepatic metabolism, primarily through oxidation, reduction, and N-dealkylation mediated by the CYP3A4 enzyme.[1]

-

Ritonavir Boosting: Co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly increases the plasma exposure of this compound.[11] This "boosting" allows for a lower, once-daily dose of this compound while maintaining plasma concentrations well above the EC90 for HCV inhibition.[11][12]

-

Excretion: The majority of the drug is excreted in the feces (81.1%), with a small amount in the urine (3.14%).[1]

-

Hepatic Impairment: In patients with compensated cirrhosis (Child-Pugh A), this compound exposure is significantly higher when administered alone. However, when boosted with ritonavir, there are no significant pharmacokinetic differences compared to healthy subjects, suggesting dose adjustments may not be necessary in mild hepatic impairment when boosted.[11][12]

Table 4: Single-Dose Pharmacokinetic Parameters of this compound

| Population | Regimen | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | Reference |

| Healthy Volunteers | 200 mg this compound | 364.8 | 1,917.1 | [11][12] |

| Cirrhotic Patients | 200 mg this compound | 563.1 | 4,701.8 | [11][12] |

| Healthy Volunteers | 100 mg this compound + 100 mg RTV | 1,178.9 | 14,257.2 | [12] |

| Cirrhotic Patients | 100 mg this compound + 100 mg RTV | 1,225.7 | 15,213.1 | [12] |

Data represent geometric means.

Conclusion

This compound is a potent, second-generation HCV NS3/4A protease inhibitor with significant efficacy against genotype 1, including in treatment-experienced patients. Its mechanism of action, involving reversible covalent inhibition of the viral protease, effectively halts viral replication. While resistance can emerge at specific sites like A156, it retains activity against some mutations affecting first-generation inhibitors. The pharmacokinetic profile, particularly when boosted with ritonavir, allows for convenient once-daily dosing. The robust clinical data supporting its use in combination therapy underscore its important role in the evolution of direct-acting antiviral regimens for chronic hepatitis C.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical characterization of the antiviral activity of SCH 900518 (this compound), a novel mechanism-based inhibitor of hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Computational study on the molecular mechanisms of drug resistance of this compound due to V36M, R155K, V36M+R155K, T54A, and A156T mutations of HCV NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of the New Hepatitis C Virus NS3 Protease Inhibitor this compound following Single-Dose Use with or without Ritonavir in Patients with Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of the New Hepatitis C Virus NS3 Protease Inhibitor this compound following Single-Dose Use with or without Ritonavir in Patients with Liver Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Narlaprevir Against Hepatitis C Virus Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Narlaprevir, a second-generation, orally bioavailable inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1] this compound has demonstrated potent activity against specific HCV genotypes and represents a significant advancement in the development of direct-acting antiviral agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the drug's mechanism of action and experimental workflows.

Quantitative Antiviral Activity of this compound

This compound exhibits potent inhibitory activity against the HCV NS3/4A protease, a crucial enzyme for viral replication.[2][3] Its efficacy has been quantified through various in vitro assays, including enzymatic and cell-based replicon systems. The following tables summarize the reported inhibitory constants (Ki) and effective concentrations (EC50 and EC90) of this compound against different HCV genotypes.

Table 1: Enzymatic Inhibition of HCV NS3/4A Protease by this compound

| HCV Genotype/Subtype | Ki (nM) | Assay Type | Reference |

| Genotype 1a | 0.7 | Enzyme Inhibition Assay | [4] |

| Genotype 1b | 7 | Enzyme Inhibition Assay | [4] |

| Genotype 2a | 3 | Enzyme Inhibition Assay | [4] |

| Genotype 3a | 7 | Enzyme Inhibition Assay | [4] |

Table 2: Cell-Based Antiviral Activity of this compound in HCV Replicon Assays

| Parameter | Value (nM) | HCV Genotype | Assay Type | Reference |

| EC50 | 20 | Not Specified | Virus Replicon-Inhibition Assay | [4] |

| EC90 | 40 | Not Specified | Virus Replicon-Inhibition Assay | [4] |

This compound Resistance Profile

The emergence of drug resistance is a critical consideration in antiviral therapy. In vitro studies have identified several mutations in the HCV NS3 protease that confer resistance to this compound. The fold increase in the EC50 value indicates the loss of sensitivity to the drug.

Table 3: Fold Increase in EC50 for this compound Against Resistant HCV Mutants

| Mutation | Fold Increase in EC50 | Level of Resistance | Reference |

| V36M | 8 | Low | [5][6] |

| T54A | 11 | Low | [5][6] |

| R155K | 15 | Low | [5][6] |

| V36M + R155K | 130 | High | [5][6] |

| A156T | 1000 | High | [5][6] |

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the antiviral spectrum of this compound.

HCV NS3/4A Protease Enzyme Inhibition Assay (FRET-based)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the HCV NS3/4A protease. A common method involves Fluorescence Resonance Energy Transfer (FRET).

-

Principle: A synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease is labeled with a FRET pair (a donor and an acceptor fluorophore). In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by the protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence emission. The rate of this increase is proportional to the enzyme's activity.

-

Materials:

-

Recombinant purified HCV NS3/4A protease from the desired genotype.

-

FRET peptide substrate (e.g., labeled with 5-FAM as a donor and QXL™520 as a quencher).[7]

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol).[7]

-

This compound or other test compounds serially diluted in DMSO.

-

Microplate reader capable of fluorescence detection.

-

-

Procedure:

-

The HCV NS3/4A protease is incubated with various concentrations of the FRET substrate in the assay buffer.[7]

-

The initial velocity of the enzymatic reaction is measured by monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 490 nm/520 nm for 5-FAM).[7]

-

To determine the inhibitory activity of this compound, the assay is performed in the presence of varying concentrations of the compound.

-

The 50% inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve. For slow, tight-binding inhibitors, the inhibition constant (Ki) is a more accurate measure of potency.

-

HCV Replicon Assay (Luciferase Reporter-based)

This cell-based assay measures the ability of this compound to inhibit HCV RNA replication within human liver cells (typically Huh-7 cells).

-

Principle: A subgenomic HCV replicon, which contains the genetic information necessary for RNA replication but lacks the structural proteins required for virus particle assembly, is engineered to express a reporter gene, such as Renilla or Firefly luciferase.[2][8] The level of luciferase activity directly correlates with the level of HCV RNA replication.

-

Materials:

-

Huh-7 cell lines stably harboring an HCV subgenomic replicon with a luciferase reporter.[8]

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum).

-

This compound or other test compounds serially diluted in DMSO.

-

Luciferase assay reagent.

-

Luminometer for measuring light output.

-

-

Procedure:

-

HCV replicon cells are seeded in multi-well plates (e.g., 96- or 384-well).

-

After cell attachment, the culture medium is replaced with medium containing serial dilutions of this compound. A DMSO vehicle control is included.[8]

-

The plates are incubated for a defined period (e.g., 3 days) at 37°C.[8]

-

Following incubation, the cells are lysed, and the luciferase substrate is added.

-

The luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.

-

The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the percentage of replicon inhibition against the drug concentration and fitting the data to a dose-response curve.

-

A parallel cytotoxicity assay is often performed to ensure that the observed reduction in replicon levels is not due to general cellular toxicity.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.

Caption: Mechanism of this compound action within the HCV replication cycle.

Caption: Workflow for in vitro characterization of this compound.

References

- 1. Discovery of this compound (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 3. Naturally occurring mutations of SARS-CoV-2 main protease confer drug resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Computational study on the molecular mechanisms of drug resistance of this compound due to V36M, R155K, V36M+R155K, T54A, and A156T mutations of HCV NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurogentec.com [eurogentec.com]

- 8. pubcompare.ai [pubcompare.ai]

Preclinical Pharmacokinetic Profile of Narlaprevir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Narlaprevir (SCH 900518), a potent, second-generation, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. The information presented herein is compiled from various preclinical studies in key animal models and is intended to support further research and development efforts.

Introduction

This compound is a crucial agent in the landscape of direct-acting antivirals for the treatment of chronic hepatitis C. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is fundamental for predicting its pharmacokinetic behavior in humans and for designing safe and effective clinical trials. This document summarizes the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys, details the experimental methodologies employed in these studies, and provides a visual representation of its mechanism of action.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) | Oral (PO) | Reference(s) |

| Dose | 4 mg/kg | 10 mg/kg | [1][2] |

| Vehicle | 40% HPBCD | 0.4% HPMC or 20% HPBCD | [2] |

| AUC | - | 6.5 µM·h | [2] |

| Cmax | Data not available | Data not available | - |

| Tmax | Data not available | Data not available | - |

| Half-life (t½) | 4.8 h | Data not available | [1] |

| Oral Bioavailability (F) | - | 46% | [1][2] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Intravenous (IV) | Oral (PO) | Reference(s) |

| Dose | 1 mg/kg | 3 mg/kg | [1][2] |

| Vehicle | 40% HPBCD | 0.4% HPMC or 20% HPBCD | [2] |

| AUC | - | 0.9 µM·h | [2] |

| Cmax | Data not available | Data not available | - |

| Tmax | Data not available | Data not available | - |

| Half-life (t½) | 2 h | Data not available | [1] |

| Oral Bioavailability (F) | - | 29% | [1][2] |

Table 3: Pharmacokinetic Parameters of this compound in Monkeys

| Parameter | Intravenous (IV) | Oral (PO) | Reference(s) |

| Dose | Data not available | 3 mg/kg | [1][2] |

| Vehicle | - | 0.4% HPMC or 20% HPBCD | [2] |

| AUC | - | 1.1 µM·h | [2] |

| Cmax | Data not available | Data not available | - |

| Tmax | Data not available | Data not available | - |

| Half-life (t½) | Data not available | Data not available | - |

| Oral Bioavailability (F) | - | 46% | [1][2] |

Metabolism and Excretion

This compound undergoes extensive hepatic metabolism, primarily through oxidation, reduction, and N-dealkylation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. Excretion of this compound and its metabolites occurs predominantly through the fecal route (81.1%), with a minor contribution from urinary excretion (3.14%).[3]

Experimental Protocols

The following sections describe generalized experimental protocols for preclinical pharmacokinetic studies of this compound, based on standard methodologies reported in the literature.

Animal Models and Dosing

-

Species: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus or Rhesus monkeys are commonly used.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.

-

Dosing Formulation:

-

Oral (PO): this compound is typically formulated as a suspension in a vehicle such as 0.4% methylcellulose, 0.5% carboxymethylcellulose, or 20% hydroxypropyl-β-cyclodextrin (HPBCD) for oral gavage administration.

-

Intravenous (IV): For intravenous administration, this compound is dissolved in a suitable vehicle, such as a solution containing 40% HPBCD, to ensure solubility.

-

-

Administration:

-

Oral doses are administered via gavage.

-

Intravenous doses are administered as a bolus injection or infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

-

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from an appropriate site (e.g., retro-orbital sinus or jugular vein in rats, cephalic or saphenous vein in dogs and monkeys).

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Method: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

-

Chromatography: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18) for chromatographic separation.

-

Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity.

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared in the same biological matrix.

Mechanism of Action and Experimental Workflow Visualization

Mechanism of Action: Reversible Covalent Inhibition of HCV NS3/4A Protease

This compound functions as a potent and selective inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. The inhibition mechanism involves the formation of a reversible covalent bond between the ketoamide warhead of this compound and the catalytic serine residue (Ser139) in the active site of the NS3 protease. This interaction blocks the proteolytic activity of the enzyme, thereby preventing the processing of the viral polyprotein and inhibiting the formation of mature, functional viral proteins.

Caption: this compound inhibits HCV replication by targeting the NS3/4A protease.

This compound Interaction with NS3/4A Protease Active Site

The crystal structure of this compound in complex with the HCV NS3/4A protease (PDB ID: 3LON) reveals the key interactions responsible for its potent inhibitory activity. The ketoamide group of this compound forms a covalent bond with the catalytic Ser139. Additionally, various moieties of the this compound molecule engage in hydrogen bonding and hydrophobic interactions with other key residues within the enzyme's active site, including His57 and Asp81 of the catalytic triad.[4][5]

Caption: Key interactions of this compound within the NS3/4A protease active site.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of this compound.

Caption: A generalized workflow for preclinical pharmacokinetic evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the New Hepatitis C Virus NS3 Protease Inhibitor this compound following Single-Dose Use with or without Ritonavir in Patients with Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of interactions between the hepatitis C virus NS3/4A and sulfonamidobenzamide based molecules using molecular docking, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

Methodological & Application

Application Note: Preparation of Narlaprevir Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: Narlaprevir (SCH 900518) is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, a key enzyme in viral replication[1][2]. For accurate and reproducible results in preclinical research, proper handling and preparation of this compound solutions are essential. Due to its hydrophobic nature and poor solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. This document provides a detailed protocol for the solubilization, storage, and preparation of working solutions of this compound using DMSO for in vitro and in vivo applications.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and storage of this compound solutions.

| Parameter | Value | Source(s) |

| Molar Mass | 707.97 g/mol | [1] |

| Solubility in DMSO | 40 mg/mL (56.5 mM) to ≥ 50 mg/mL (70.63 mM) | [3][4] |

| Recommended Stock Concentration | 1 mM, 5 mM, 10 mM, or as required by the experimental design. | [5][6] |

| Storage of Stock Solution (-20°C) | Stable for 1 month to 1 year. Shorter duration is recommended to ensure efficacy. | [4][5][7] |

| Storage of Stock Solution (-80°C) | Stable for 6 months to 2 years. This is the preferred temperature for long-term storage. | [3][4][5][7] |

| Final DMSO in Cell Assays | Should be <0.5%, with <0.1% being ideal to minimize cytotoxicity. | [7][8] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a concentrated stock solution of this compound in high-purity DMSO.

2.1 Materials and Equipment

-

This compound powder (solid form)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator or water bath (optional, for assisted dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., butyl rubber or double-layered nitrile)[9].

2.2 Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin. Always wear appropriate PPE.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

2.3 Step-by-Step Procedure

-

Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration and volume.

-

Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molar Mass (707.97 g/mol ) / 1000

-

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 707.97 / 1000 = 7.08 mg

-

-

Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance and transfer it into a sterile vial.

-

Dissolution: a. Add the calculated volume of high-purity DMSO to the vial containing the this compound powder. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

Assisted Dissolution (If Necessary): If the compound does not dissolve completely at room temperature, employ one of the following methods:

-

Storage: a. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes in sterile tubes. This practice prevents contamination and degradation from repeated freeze-thaw cycles.[7] b. Store the aliquots at -80°C for maximum stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[5] Ensure vials are tightly sealed.

Caption: Workflow for preparing this compound stock solution.

Protocol: Preparation of Working Solutions

Working solutions are diluted from the concentrated stock for direct use in experiments. It is recommended to prepare working solutions fresh for each experiment.[5][10]

3.1 Procedure for In Vitro Assays (e.g., Cell Culture)

-

Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

-

Calculate the volume of stock solution needed to achieve the final desired concentration in your cell culture medium or assay buffer.

-

To avoid precipitation, perform a serial or stepwise dilution. First, dilute the stock into a small volume of medium, mix well, and then transfer this intermediate dilution to the final volume.

-

Crucially, ensure the final concentration of DMSO in the culture medium is below 0.5%, and preferably below 0.1%, to prevent solvent-induced cytotoxicity.[7][8]

-

Always include a vehicle control in your experiment, which consists of culture medium with the same final concentration of DMSO as your treated samples.[7]

3.2 Procedure for In Vivo Formulations For animal studies, this compound is often formulated in a vehicle containing DMSO as a co-solvent.

-

A common formulation involves adding the DMSO stock solution to other vehicles like PEG300, Tween-80, and saline or corn oil.[5]

-

An example protocol: To prepare a solution, add 10% DMSO stock to 40% PEG300, mix, then add 5% Tween-80, mix again, and finally add 45% saline to reach the final volume.[5]

-

The final DMSO concentration should be minimized as much as possible.[9] Prepare formulations freshly on the day of administration.[5]

Caption: Logical flow from solid compound to final application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preclinical characterization of the antiviral activity of SCH 900518 (this compound), a novel mechanism-based inhibitor of hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | SCH 900518 | Selective HCV NS3 inhibitor | TargetMol [targetmol.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (SCH 900518,那拉匹韦) - 仅供科研 | NS3 Protease 抑制剂 | MCE [medchemexpress.cn]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. emulatebio.com [emulatebio.com]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Cell-Based Replicon Assays for Testing Narlaprevir Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Narlaprevir (formerly SCH 900518) is a potent, second-generation, orally bioavailable inhibitor of the HCV NS3/4A serine protease.[1][2][3] This enzyme is crucial for viral polyprotein processing and, consequently, for viral replication.[3] Cell-based replicon assays are a cornerstone for the preclinical evaluation of anti-HCV compounds like this compound. These assays utilize human hepatoma cell lines (typically Huh-7) that harbor self-replicating subgenomic HCV RNA molecules (replicons). By measuring the inhibition of replicon replication, the antiviral potency of a compound can be accurately determined. These application notes provide detailed protocols for utilizing cell-based replicon assays to assess the efficacy of this compound.

Mechanism of Action of this compound

This compound is a ketoamide protease inhibitor that forms a reversible, covalent bond with the active site serine of the NS3 protease.[4] This action blocks the cleavage of the HCV polyprotein, a critical step in the viral life cycle, thereby inhibiting viral replication.[3] this compound has demonstrated potent activity against HCV genotype 1 and also shows activity against genotypes 2 and 3.[4][5]

Data Presentation

The efficacy of this compound has been quantified using both biochemical and cell-based replicon assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against HCV NS3 Proteases of Different Genotypes

| HCV Genotype | Ki (nM) |

| Genotype 1a | 0.7 |

| Genotype 1b | 7 |

| Genotype 2a | 3 |

| Genotype 3a | 7 |

Data sourced from in vitro assays.[2]

Table 2: Antiviral Efficacy of this compound in HCV Replicon Assays

| Parameter | Value (nM) |

| EC50 | 20 |

| EC90 | 40 |

Data from a genotype 1b HCV replicon system.[2][6]

Table 3: Efficacy of this compound against HCV NS3/4A Protease Resistance-Associated Variants

| Mutation | Fold Increase in EC50 | Resistance Level |

| V36M | 8 | Low |

| T54A | 11 | Low |

| R155K | 15 | Low |

| V36M + R155K | 130 | High |

| A156T | 1000 | High |

Data highlights this compound's activity against mutations that can confer resistance to other protease inhibitors.[6][7] this compound has demonstrated retained activity against many mutants resistant to first-generation protease inhibitors like boceprevir and telaprevir, largely due to its higher intrinsic potency.[3][8]

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound using a cell-based HCV replicon assay with a luciferase reporter system.

Protocol 1: Maintenance of HCV Replicon-Containing Huh-7 Cells

-

Cell Line: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b) with a luciferase reporter gene.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 for selection of replicon-containing cells.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

Protocol 2: In Vitro Transcription of HCV Replicon RNA

-

Template DNA: Linearize the plasmid DNA containing the HCV replicon sequence downstream of a T7 promoter.

-

Transcription Reaction: Use a high-yield in vitro transcription kit with T7 RNA polymerase according to the manufacturer's instructions.

-

RNA Purification: Purify the transcribed RNA using a suitable method, such as lithium chloride precipitation or column-based purification, to remove unincorporated nucleotides and enzymes.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer. Verify the integrity of the RNA by agarose gel electrophoresis.

Protocol 3: Electroporation of Replicon RNA into Huh-7 Cells

-

Cell Preparation: Harvest logarithmically growing Huh-7 cells and wash them twice with ice-cold, serum-free DMEM. Resuspend the cells in the same medium at a concentration of 1 x 10^7 cells/mL.

-

Electroporation: Mix 10 µg of in vitro transcribed replicon RNA with 400 µL of the cell suspension in a 0.4 cm gap electroporation cuvette. Deliver a single pulse at settings optimized for Huh-7 cells (e.g., 270 V, 950 µF).

-

Post-Electroporation: Immediately transfer the electroporated cells to a T-75 flask containing pre-warmed complete culture medium and incubate for 24 hours.

Protocol 4: this compound Efficacy Testing using Luciferase Reporter Assay

-

Cell Seeding: After 24 hours post-electroporation, trypsinize the cells and seed them into 96-well white, clear-bottom assay plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium without G418.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in culture medium to the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

-

Drug Treatment: Add the diluted this compound or control (DMSO vehicle) to the appropriate wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: Remove the culture medium and add 20-100 µL of a suitable lysis buffer (e.g., passive lysis buffer) to each well. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.

-

Luciferase Assay: Add the luciferase substrate to each well according to the manufacturer's protocol.

-

Data Acquisition: Immediately measure the luminescence using a plate luminometer.

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Calculate the EC50 and EC90 values by fitting the data to a four-parameter logistic curve.

-

Conclusion

Cell-based HCV replicon assays are a robust and indispensable tool for the preclinical characterization of antiviral compounds. The protocols and data presented here provide a comprehensive guide for researchers to evaluate the efficacy of this compound and other HCV NS3/4A protease inhibitors. The quantitative data demonstrates the potent activity of this compound against various HCV genotypes and its retained efficacy against several resistance-associated variants, underscoring its potential as a valuable component of combination therapy for chronic hepatitis C.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Discovery of this compound (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical characterization of the antiviral activity of SCH 900518 (this compound), a novel mechanism-based inhibitor of hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Computational study on the molecular mechanisms of drug resistance of this compound due to V36M, R155K, V36M+R155K, T54A, and A156T mutations of HCV NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for In Vivo Dosing of Narlaprevir in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narlaprevir (formerly SCH 900518) is a potent, second-generation, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] The NS3/4A protease is essential for viral replication, as it cleaves the HCV polyprotein into mature non-structural proteins.[3][4] this compound acts as a reversible covalent inhibitor by binding to the active site of the protease.[1] This document provides detailed application notes and protocols for in vivo dosing of this compound in rodent models, including formulation, administration, and assessment of efficacy and safety.

Data Presentation

This compound Pharmacokinetic Parameters in Rodents

| Parameter | Rat | Reference |

| Oral Dose | 10 mg/kg | [2] |

| Oral Bioavailability (F) | 46% | [2] |

| Half-life (t½) (IV administration) | 4.8 hours (at 4 mg/kg) | [2] |

| Vehicle (Oral) | 0.4% HPMC or 20% HPBCD | [1] |

Recommended Dosing and Vehicle Components

| Component | Supplier Example | Purpose |

| This compound | MedChemExpress | Active Pharmaceutical Ingredient |

| Hydroxypropyl methylcellulose (HPMC) | Sigma-Aldrich | Suspending agent |

| Hydroxypropyl-β-cyclodextrin (HPBCD) | Sigma-Aldrich | Solubilizing agent |

| Sterile Water for Injection | Various | Solvent |

| Sterile Saline | Various | Solvent |

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

This protocol describes the preparation of two common vehicles for the oral administration of this compound.

A. Preparation of 0.4% HPMC Suspension

-

Preparation of 0.4% HPMC solution:

-

Heat approximately one-third of the required volume of sterile water to 70-80°C.

-

Slowly add the HPMC powder (e.g., 0.4 g for 100 mL final volume) to the heated water while stirring vigorously to create a uniform dispersion.

-

Once dispersed, add the remaining volume of cold sterile water and continue to stir until the solution becomes clear.

-

Allow the solution to cool to room temperature.

-

-

Suspension of this compound:

-

Weigh the required amount of this compound powder.

-

Add a small amount of the 0.4% HPMC solution to the this compound powder to form a paste.

-

Gradually add the remaining 0.4% HPMC solution while continuously stirring or vortexing to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 200g rat receiving 2 mL).

-

Ensure the suspension is homogenous before administration.

-

B. Preparation of 20% HPBCD Solution

-

Dissolution of HPBCD:

-

Weigh the required amount of HPBCD (e.g., 20 g for 100 mL final volume).

-

Add the HPBCD to sterile water at room temperature while stirring.

-

Continue stirring until the HPBCD is completely dissolved. The solution should be clear.

-

-

Dissolution of this compound:

-

Weigh the required amount of this compound powder.

-

Add the this compound to the 20% HPBCD solution.

-

Stir or vortex the mixture until the this compound is completely dissolved. Gentle warming may be used to aid dissolution, but the solution should be cooled to room temperature before administration.

-

Protocol 2: Oral Gavage Administration in Rats and Mice

Materials:

-

Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

-

Syringes.

-

Animal scale.

-

Prepared this compound formulation.

Procedure:

-

Animal Preparation:

-

Weigh the animal to accurately calculate the dosing volume. The maximum recommended oral gavage volume is typically 10 mL/kg for both mice and rats.[5]

-

Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this can be done by scruffing the neck. For rats, a firmer grip around the torso is required.

-

-

Gavage Needle Measurement:

-

Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

-

-

Administration:

-

Gently insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.

-

Once the needle has reached the pre-measured depth, slowly administer the this compound formulation.

-

Carefully withdraw the needle.

-

-

Post-Administration Monitoring:

-

Monitor the animal for several minutes after administration for any signs of distress, such as labored breathing.

-

Protocol 3: Assessment of Antiviral Efficacy in a Rodent Hepacivirus (RHV) Model

As HCV does not efficiently replicate in standard laboratory rodents, a surrogate model using a related rodent hepacivirus (RHV) is often employed.[6][7]

1. Animal Infection:

-

Infect immunocompetent rats (e.g., Sprague-Dawley) or mice with a known titer of RHV via intravenous injection.[2][6]

2. This compound Treatment:

-

Initiate treatment with this compound at the desired dose and schedule via oral gavage as described in Protocol 2. Include a vehicle control group.

3. Sample Collection:

-

Collect blood samples (via tail vein or other appropriate method) and liver biopsies at various time points during and after treatment.

4. Quantification of Viral Load (RT-qPCR):

-

RNA Extraction: Extract total RNA from serum/plasma and liver homogenates using a commercial viral RNA extraction kit.

-

Reverse Transcription and Quantitative PCR (RT-qPCR):

-

Perform a one-step RT-qPCR using primers and a probe specific for a conserved region of the RHV genome (e.g., the NS3 region).[8]

-

Use a standard curve generated from a plasmid containing the target RHV sequence to quantify the viral RNA copies.

-

Normalize liver viral RNA levels to a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis: Compare the viral load in the this compound-treated group to the vehicle control group to determine the reduction in viral replication.

Protocol 4: General Toxicology and Safety Assessment

A formal No-Observed-Adverse-Effect-Level (NOAEL) for this compound in rodents is not publicly available. However, a general protocol for assessing the safety and tolerability of a new compound in rodents is provided below.

1. Dose Range-Finding Study:

-

Administer single escalating doses of this compound to small groups of rodents.

-

Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and body weight) for a set period (e.g., 7-14 days).

-

This study helps to determine the maximum tolerated dose (MTD).

2. Repeat-Dose Toxicity Study:

-

Administer this compound daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels, including a vehicle control group and a high dose near the MTD.

-

Clinical Observations: Monitor the animals daily for any signs of toxicity. Record body weight and food consumption regularly.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: Perform a full necropsy and collect major organs for histopathological examination.

-

NOAEL Determination: The NOAEL is the highest dose at which no adverse treatment-related findings are observed.[9]

Mandatory Visualizations

Mechanism of Action of this compound

Caption: this compound inhibits the HCV NS3/4A protease, preventing cleavage of the viral polyprotein.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing this compound's efficacy in a rodent hepacivirus model.

References

- 1. Viral proteases: Structure, mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of an Outbred Rat Hepacivirus Challenge Model for Design and Evaluation of Efficacy of Different Immunization Strategies for Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]

- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Of mice, rats and men: small animal model of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Host genetic variation guides hepacivirus clearance, chronicity, and liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a Novel Hepacivirus in Southeast Asian Shrew (Crocidura fuliginosa) from Yunnan Province, China - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Narlaprevir in HCV Genotype 1b Infection Models

Audience: Researchers, scientists, and drug development professionals.

Introduction Narlaprevir (formerly SCH 900518) is a potent, orally bioavailable second-generation inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2] It is specifically developed for the treatment of chronic hepatitis C caused by genotype 1 virus, often in combination with other antiviral agents like ritonavir, pegylated interferon, and ribavirin.[1][3] Genotype 1b is a prevalent HCV subtype in many regions, making targeted research crucial.[3][4] These notes provide an overview of this compound's application in relevant preclinical models, focusing on HCV genotype 1b.

Mechanism of Action

This compound functions by inhibiting the HCV NS3/4A protease, an enzyme essential for the viral life cycle.[5][6] The viral genome encodes a large polyprotein that must be cleaved by host and viral proteases into functional non-structural (NS) proteins required for viral replication.[5] The NS3/4A serine protease is responsible for several of these critical cleavages.[5] this compound, a ketoamide inhibitor, forms a reversible, covalent bond with the active site serine of the NS3 protease, competitively blocking its enzymatic activity.[1][7] This action prevents the processing of the viral polyprotein, thereby disrupting the formation of the viral replication complex and inhibiting viral propagation in host cells.[5][6]

Figure 1: Mechanism of this compound action on the HCV polyprotein processing pathway.

Quantitative Data Summary

This compound demonstrates potent activity against HCV genotype 1b in both enzymatic and cell-based assays. Its efficacy is measured by parameters such as the inhibition constant (Ki) against the NS3/4A protease and the effective concentration (EC) required to inhibit viral replication in cell culture models.

| Parameter | Value | Model System | Reference |

| Ki * | 7 nM | HCV NS3/4A single-chain protease (biochemical assay) | [7] |

| Ki | 6 nM | NS3 Protease (biochemical assay) | [2] |

| EC90 | 40 nM (~28 ng/mL) | HCV Genotype 1b Replicon Cells | [2][3][7] |

Note: Ki refers to the inhibition constant for a covalent inhibitor.

Detailed Protocol: In Vitro Efficacy Testing in an HCV Genotype 1b Replicon Assay

The HCV replicon system is a cornerstone for studying viral replication and testing antiviral compounds in vitro.[8][9] These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule.[8][10] The replicon RNA can self-replicate but does not produce infectious virus particles, making it a safer and more controlled model.[8] Often, a reporter gene like luciferase is included to provide a quantifiable measure of RNA replication.[10][11]

Objective

To determine the 50% effective concentration (EC50) of this compound against an HCV genotype 1b luciferase reporter replicon.

Materials

-

Huh-7 derived cell line (e.g., Huh-7-lunet)[10]

-

HCV genotype 1b subgenomic replicon plasmid with a luciferase reporter (e.g., Con1/SG-hRlucNeo)[10]

-

Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin-streptomycin.

-

G418 (Neomycin) for stable cell line maintenance.

-

This compound (SCH 900518).

-

DMSO (vehicle control).

-

Reagents for in vitro transcription (T7 MEGAScript kit)[12]

-

Electroporation cuvettes (0.4 cm) and electroporator.[11]

-

Luciferase assay reagent (e.g., Renilla Luciferase Assay System).

-

Luminometer.

Experimental Workflow

Figure 2: Workflow for determining this compound efficacy using an HCV replicon assay.

Step-by-Step Methodology

-

Preparation of Replicon RNA:

-

Linearize the HCV genotype 1b replicon plasmid DNA using an appropriate restriction enzyme (e.g., ScaI).[12]

-

Synthesize replicon RNA from the linearized plasmid using a T7 RNA polymerase kit in vitro.[12]

-

Purify the transcribed RNA using an RNA purification kit to remove enzymes and unincorporated nucleotides.[12]

-

-

Cell Preparation and Transfection:

-

Culture Huh-7 cells in standard DMEM with 10% FBS.

-

Harvest cells and resuspend them in cold, serum-free media at a concentration of 1 x 107 cells/mL.[11]

-

Mix approximately 10 µg of purified replicon RNA with 400 µL of the cell suspension in an electroporation cuvette.[11]

-

Electroporate the cells using optimized settings (e.g., 270 V, 100 Ω, 950 µF).[11]

-

Immediately resuspend the electroporated cells in complete growth medium.

-

-

Compound Plating and Cell Seeding:

-

Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. The final concentration in the assay may range from nanomolar to micromolar levels (e.g., 2.3 nM to 44 µM).[10]

-

Dispense the diluted compounds into a 384-well plate. Include wells for negative control (DMSO vehicle) and positive control (a combination of known potent HCV inhibitors).[10]

-

Seed the RNA-transfected Huh-7 cells into the 384-well plate at a density of approximately 2,000 cells/well.[12]

-

-

Incubation and Data Acquisition:

-

Data Analysis:

-

Normalize the luciferase signals relative to the positive (100% inhibition) and negative (0% inhibition) controls.[10]

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Calculate the EC50 value by fitting the dose-response curve using a 4-parameter non-linear regression model.[10]

-

Resistance Profiling

Prolonged exposure to direct-acting antivirals like this compound can lead to the selection of resistance-associated substitutions (RASs) in the viral genome.[7] For NS3 protease inhibitors, these mutations typically occur in the NS3 region and reduce the binding affinity of the drug.

-

Key Resistance Mutations: In genotype 1b replicon cells, selection with this compound has resulted in the outgrowth of several major resistant mutants, including T54A/S and A156S/T/V.[7]

-

Cross-Resistance: Studies have shown that this compound retains significant activity against some mutations that confer resistance to other first-generation protease inhibitors like boceprevir and telaprevir, which can be attributed to its higher intrinsic potency.[1][7] However, mutations at position D168 are known to confer resistance to simeprevir, another protease inhibitor.[13] While naturally occurring dominant RASs are less common in genotype 1b compared to 1a, they can still impact treatment outcomes.[14]

Figure 3: Logical flow of drug pressure leading to the selection of resistant HCV variants.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]

- 9. In vitro replication models for the hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New treatments for genotype 1 chronic hepatitis C – focus on simeprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naturally occurring dominant resistance mutations to HCV protease and polymerase inhibitors in treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]

Storing and handling Narlaprevir powder and solutions for research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and in vitro use of Narlaprevir, a potent, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2]

Chemical and Physical Properties

This compound is a second-generation HCV NS3 serine protease inhibitor.[3] It acts as an antiviral agent by inhibiting viral replication within host cells.[1] The mechanism of inhibition involves the formation of a reversible covalent bond with the active site of the NS3/4A protease.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | [1] |

| Molecular Formula | C₃₆H₆₁N₅O₇S | [1] |

| Molecular Weight | 707.97 g/mol | [1] |

| CAS Number | 865466-24-6 | [1] |

| Ki (inhibition constant) | 6 nM | [2][3] |

| EC₉₀ (replicon assay) | 40 nM | [2][3] |

Storage and Handling of this compound Powder and Solutions

Safety Precautions

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential.

-

Handling: Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when handling the compound.[4]

-

Personal Protective Equipment (PPE):

Storage Conditions

Proper storage is crucial to maintain the stability and activity of this compound.

Table 2: Recommended Storage Conditions for this compound

| Formulation | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | [2] |

| 4°C | 2 years | [2] | |

| Stock Solution (in solvent) | -80°C | 2 years | [2] |

| -20°C | 1 year | [2] |

Preparation of this compound Stock and Working Solutions

Solubility

This compound exhibits good solubility in dimethyl sulfoxide (DMSO).

Table 3: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | ≥ 50 mg/mL (70.63 mM) | [2] |

| Acetonitrile | Slightly Soluble (0.1-1 mg/ml) | [3] |

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

-

Equilibrate the this compound powder vial to room temperature before opening.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

To prepare a 10 mM stock solution, add the appropriate volume of newly opened, anhydrous DMSO. For example, to 1 mg of this compound (MW: 707.97 g/mol ), add 141.2 µL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[2]

Experimental Protocols

HCV Replicon Assay for EC₅₀ Determination

This protocol describes a cell-based assay to determine the 50% effective concentration (EC₅₀) of this compound against HCV replication using a Huh-7 cell line harboring an HCV subgenomic replicon with a luciferase reporter.[6][7]

Materials:

-

Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon with a Renilla luciferase reporter.[6]

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418 for selection.

-

This compound stock solution (10 mM in DMSO).

-

384-well cell culture plates.[6]

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed 2000 Huh-7 replicon cells per well in 90 µL of cell culture medium (without G418) into a 384-well plate.[6]

-

Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

-

Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold serial dilution is recommended, with a starting concentration that will result in a final assay concentration range appropriate to determine the EC₅₀ (e.g., from 44 µM down to 2.3 nM).[6]

-

Add 0.4 µL of the diluted this compound solutions to the corresponding wells. The final DMSO concentration should be kept constant across all wells (e.g., 0.44%).[6] Include wells with DMSO only as a vehicle control.

-

Incubate the plate for 3 days at 37°C in a 5% CO₂ incubator.[6]

-

After the incubation period, measure the Renilla luciferase activity according to the manufacturer's protocol for the luciferase assay system.

-

Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control.

-

Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[6]

Experimental Workflow for this compound EC₅₀ Determination

Caption: Workflow for determining the EC₅₀ of this compound.

Cytotoxicity Assay for CC₅₀ Determination

This protocol is to determine the 50% cytotoxic concentration (CC₅₀) of this compound, which is essential for calculating the selectivity index (SI = CC₅₀/EC₅₀). The MTT assay is a common method for this purpose.[8]

Materials:

-

Huh-7 cells (or the same cell line used in the replicon assay).

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

This compound stock solution (10 mM in DMSO).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

-

DMSO.

-

Microplate reader.

Protocol:

-

Seed Huh-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium and incubate overnight.[9]

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The concentration range should be similar to or higher than that used for the EC₅₀ determination.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for the same duration as the replicon assay (e.g., 3 days) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[8]

-

Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

Calculate the percent cell viability for each concentration relative to the vehicle control.

-

Determine the CC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

This compound targets the HCV NS3/4A serine protease, which is essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[10][11] These non-structural proteins are critical components of the viral replication complex.[12] By inhibiting the NS3/4A protease, this compound blocks the processing of the viral polyprotein, thereby preventing the formation of the replication complex and inhibiting viral RNA synthesis.[1][13]

HCV Replication and this compound's Point of Intervention

Caption: Inhibition of HCV polyprotein processing by this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. repositorio.usp.br [repositorio.usp.br]

- 9. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming Narlaprevir solubility issues for in vitro experiments

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges with narlaprevir in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound (also known as SCH 900518) is a potent, orally active, and selective second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2][3] The NS3/4A protease is an essential enzyme for the HCV life cycle, responsible for cleaving the viral polyprotein into mature, functional proteins required for replication.[4][5][6] By binding to the active site of the protease, this compound blocks this cleavage process, thereby halting viral replication.[4][7] It has also been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[8][9]

Q2: What are the general solubility characteristics of this compound? A2: this compound is characterized by poor aqueous solubility, being practically insoluble in water (<1 mg/mL).[1][9] However, it exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][10][11] This high hydrophobicity is a common challenge when preparing aqueous solutions for in vitro assays.

Q3: What is the recommended solvent for preparing a stock solution? A3: The recommended solvent for preparing a this compound stock solution for in vitro experiments is Dimethyl Sulfoxide (DMSO).[1] High concentrations of up to 40 mg/mL (56.5 mM) or even ≥ 50 mg/mL can be achieved in DMSO.[1][10][11]

Q4: How should this compound powder and its stock solutions be stored? A4:

-

Solid Form: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1]

-

In Solvent (DMSO): Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years, or at -20°C for up to 1 year.[1][8]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized below.

Table 1: Physicochemical and Solubility Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₆₁N₅O₇S | [12] |

| Molecular Weight | 707.96 g/mol | [1][12] |

| Solubility in Water | < 1 mg/mL (Insoluble) | [1][9] |

| Solubility in DMSO | 40 - ≥50 mg/mL (56.5 - 70.63 mM) | [1][10][11] |

Table 2: In Vitro Potency of this compound

| Target | Parameter | Value | Source(s) |

| HCV NS3/4A Protease (Genotype 1b) | Kᵢ* | 6 - 7 nM | [7][8][9][13] |

| HCV Replicon (Genotype 1b) | EC₉₀ | 40 nM | [7][8][9][14] |

| SARS-CoV 3CLpro (Mpro) | IC₅₀ | 2.3 µM | [8][9] |

Troubleshooting Guide

Q5: My this compound powder is not dissolving completely in DMSO. What can I do? A5: If you encounter difficulty dissolving this compound in DMSO, even at concentrations below the stated maximum, you can use auxiliary methods. Gentle warming of the solution to 37-45°C or using sonication can help accelerate dissolution.[1] Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can reduce its solvating power.

Q6: I observed precipitation when diluting my DMSO stock into aqueous cell culture medium. How can this be prevented? A6: This is a common issue due to the poor aqueous solubility of this compound. To minimize precipitation:

-

Use a multi-step dilution: Instead of adding the DMSO stock directly to a large volume of medium, perform a serial dilution. First, dilute the stock into a small volume of medium, mixing gently but thoroughly, and then add this intermediate dilution to the final volume.

-

Ensure rapid mixing: Add the this compound solution to the medium while vortexing or swirling the medium to ensure the compound disperses quickly and does not form localized high concentrations that can precipitate.

-